N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques and advanced crystallization methods to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
2,4-Dimethoxyphenyl Derivatives: Compounds with the same phenyl group but different functional groups.
2-Methylphenyl Derivatives: Compounds with the same methylphenyl group but different functional groups.
Uniqueness
N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both 2,4-dimethoxyphenyl and 2-methylphenyl groups, along with the triazole ring, contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-12-7-5-6-8-16(12)23-13(2)18(21-22-23)19(24)20-15-10-9-14(25-3)11-17(15)26-4/h5-11H,1-4H3,(H,20,24) |
InChI Key |
KWKUVVISHNKZET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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